3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

3,4-dichloro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O3/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWAVKNUXZPMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (CAS No. 1706458-45-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal and agrochemical research. While specific data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and applications. The strategic incorporation of dichloro and trifluoromethoxy functionalities suggests its utility as a valuable building block for the development of novel bioactive molecules. This guide also outlines general analytical methodologies for the characterization and quantification of this class of compounds.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal and agrochemical design. The trifluoromethoxy (-OCF3) group, in particular, imparts a unique combination of properties to a parent molecule. It is highly lipophilic, which can enhance membrane permeability and bioavailability, and is metabolically very stable due to the strength of the carbon-fluorine bonds.[1][2] This increased metabolic stability can lead to a longer biological half-life of a drug candidate.[3]

The dichlorinated phenyl ring further modulates the electronic and steric properties of the molecule. The chlorine atoms are electron-withdrawing and can influence the acidity of the carboxylic acid group, as well as participate in specific interactions within biological targets. The combination of these functionalities in this compound makes it a promising scaffold for the synthesis of novel therapeutic agents and agrochemicals.[4]

Physicochemical Properties and Structural Features

While experimentally determined data for this compound is limited, its key properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 1706458-45-8 | N/A |

| Molecular Formula | C₈H₃Cl₂F₃O₃ | N/A |

| Molecular Weight | 275.01 g/mol | N/A |

| Appearance | Likely a white to off-white solid | N/A |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

| pKa | The electron-withdrawing nature of the chlorine and trifluoromethoxy groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid. | N/A |

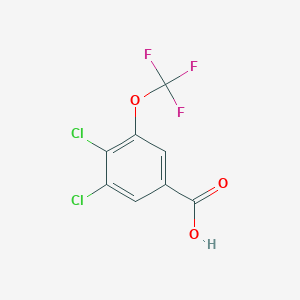

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis Strategies

References

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic incorporation of dichloro and trifluoromethoxy substituents onto the benzoic acid scaffold dramatically influences its electronic and steric properties, thereby modulating its reactivity, lipophilicity, and metabolic stability. Understanding the physicochemical properties of this molecule is paramount for its effective application in drug design, agrochemical development, and the synthesis of advanced polymers.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is limited, this guide synthesizes available information, predicted values, and data from structurally related compounds to offer a robust profile. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to determine these key parameters in their own laboratories.

Molecular Structure and Core Properties

The unique arrangement of substituents on the aromatic ring governs the overall physicochemical profile of this compound. The electron-withdrawing nature of the two chlorine atoms and the highly lipophilic and metabolically stable trifluoromethoxy group are key determinants of its behavior.

| Property | Value | Source |

| CAS Number | 1706458-45-8 | [1][2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O₃ | [2] |

| Molecular Weight | 275.01 g/mol | [2] |

| Predicted Boiling Point | 305.2 ± 42.0 °C | [4][5] |

| Predicted Density | 1.625 ± 0.06 g/cm³ | [4][5] |

| Predicted pKa | 3.17 ± 0.10 | [4][5] |

Lipophilicity: A Key Determinant of Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance membrane permeability.

Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol outlines the widely accepted shake-flask method for determining the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.

Diagrammatic Representation of the Shake-Flask LogD Protocol

Caption: Workflow for the determination of the distribution coefficient (LogD) using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the stock solution with an equal volume of the pre-saturated PBS.

-

Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

The LogD value is calculated using the following formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS)

-

Acidity (pKa)

The acidity of the carboxylic acid group, represented by its pKa value, is a crucial parameter that influences the ionization state of the molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The electron-withdrawing effects of the chloro and trifluoromethoxy substituents are expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.20).[7] A predicted pKa value for this compound is 3.17.[4][5]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Diagrammatic Representation of the Potentiometric Titration Workflow

Caption: Workflow for the determination of pKa by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system such as a methanol-water mixture may be necessary.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the solution of the benzoic acid derivative in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

-

Titration Procedure:

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Solubility

The solubility of a compound in various solvents is a fundamental property that impacts its formulation, delivery, and bioavailability. Given its halogenated and aromatic nature, this compound is expected to have low solubility in water but higher solubility in organic solvents. The solubility in aqueous media will also be highly dependent on the pH, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.

Diagrammatic Representation of the Gravimetric Solubility Protocol

Caption: Workflow for the determination of solubility using the gravimetric method.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Separate the undissolved solid from the saturated solution. This can be achieved by filtration through a fine-porosity filter or by centrifugation.

-

-

Solvent Evaporation:

-

Carefully transfer a precise volume of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point) until a constant weight of the dried residue is obtained.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken. The results are typically expressed in units such as mg/mL or mol/L.

-

Synthesis and Spectral Analysis

Spectroscopic Characterization:

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >165 ppm). The carbon attached to the trifluoromethoxy group and the carbons bonded to the chlorine atoms would also exhibit distinct chemical shifts.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique would be highly informative, showing a characteristic signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.

Conclusion

This compound is a molecule with significant potential, largely due to the unique combination of its substituents. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a solid foundation based on predicted values and data from analogous structures. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these crucial parameters, thereby facilitating the rational design and development of new chemical entities in various scientific disciplines.

References

- 1. ivychem.com [ivychem.com]

- 2. 1706458-45-8 this compound AKSci 9233EA [aksci.com]

- 3. parchem.com [parchem.com]

- 4. 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS#: 1706458-41-4 [m.chemicalbook.com]

- 5. 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS#: 1706458-41-4 [chemicalbook.com]

- 6. 3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid | C14H7Cl2F3O2 | CID 53227733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. global.oup.com [global.oup.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid

Abstract: The incorporation of the trifluoromethoxy (OCF₃) group into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This substituent imparts a unique combination of high lipophilicity, metabolic stability, and conformational influence, often enhancing the efficacy and pharmacokinetic profile of active pharmaceutical ingredients.[1] 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a highly functionalized building block, poised for utility in the development of novel therapeutics and advanced materials. The strategic placement of chloro, trifluoromethoxy, and carboxylic acid functionalities on the benzene ring offers multiple points for further chemical modification. This guide provides a comprehensive overview of plausible and robust synthetic pathways for the preparation of this valuable compound, offering field-proven insights into experimental design, reaction mechanisms, and practical considerations for researchers in drug discovery and chemical development.

Strategic Overview: Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound involves dissecting the molecule into more readily available precursors. The primary disconnections focus on the introduction of the carboxylic acid and trifluoromethoxy groups, which are often the most complex transformations.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals three primary strategies:

-

Pathway A: Conversion of an amino group on a pre-functionalized aniline precursor into a carboxylic acid via a Sandmeyer reaction followed by hydrolysis.

-

Pathway B: Oxidation of a methyl group on a corresponding toluene derivative.

-

Pathway C: Direct carboxylation of an organometallic species generated from an aryl halide.

This guide will detail these pathways, with a primary focus on Pathway A, which offers a robust and highly adaptable route based on well-established and reliable chemical transformations.

Proposed Synthetic Pathways

Pathway A: Synthesis from a Substituted Aniline via Sandmeyer Reaction

This pathway is arguably the most versatile, leveraging the reliable transformation of an aromatic amine into a wide array of functional groups. The key steps involve the formation of a diazonium salt, which is a powerful intermediate for introducing the desired carboxyl functionality (via a nitrile intermediate).[2][3][4]

The overall workflow is as follows:

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Causality and Experimental Choices:

-

Nitration: The synthesis commences with the nitration of a suitable precursor. The directing effects of the two chlorine atoms (deactivating, ortho-para directing) and the trifluoromethoxy group (deactivating, ortho-para directing) must be considered. Nitration is expected to occur at the C5 position, which is the most activated and sterically accessible site.

-

Reduction: The nitro group is a versatile precursor to the amine. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl) are standard, reliable methods for this reduction. The iron/acid system is often preferred on a larger scale due to its cost-effectiveness and efficiency.

-

Diazotization and Sandmeyer Reaction: The conversion of the aniline to a diazonium salt is a cornerstone of aromatic chemistry.[4] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. The subsequent substitution with a cyanide group, catalyzed by copper(I) cyanide (CuCN), is a classic Sandmeyer reaction.[2] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][3]

-

Hydrolysis: The final step involves the hydrolysis of the benzonitrile intermediate to the carboxylic acid. This can be achieved under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions, typically requiring heat.

Pathway B: Oxidation of a Toluene Derivative

This approach is direct and powerful, provided the substituted toluene precursor is accessible. The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis.

Core Reaction: 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene → this compound

Expertise & Causality:

-

Oxidizing Agent: Strong oxidizing agents are required for this conversion. Potassium permanganate (KMnO₄), often under basic or acidic conditions with heating, is a common and effective choice.[5][6] Chromic acid is another alternative.[5] The entire alkyl side chain is oxidized to the carboxylic acid, irrespective of its length.[6]

-

Challenges: The primary challenge of this route is the synthesis of the starting toluene derivative, which may itself require a multi-step sequence. Furthermore, the strong oxidizing conditions must be compatible with the trifluoromethoxy group, which is generally robust but should be considered.

Pathway C: Carboxylation via an Organometallic Intermediate

This pathway involves the formation of a carbon-carbon bond by reacting an organometallic reagent with carbon dioxide. It is an excellent method for introducing a carboxyl group onto an aromatic ring.

Core Reaction Sequence: 1-Bromo-3,4-dichloro-5-(trifluoromethoxy)benzene → Aryl-MgBr or Aryl-Li → this compound

Expertise & Causality:

-

Organometallic Formation: The corresponding aryl bromide can be converted into a Grignard reagent using magnesium metal in an ethereal solvent like THF.[7][8] Alternatively, an organolithium species can be formed via lithium-halogen exchange.

-

Carboxylation: The highly nucleophilic organometallic intermediate readily attacks carbon dioxide (often used in its solid form, "dry ice"), followed by an acidic workup to protonate the resulting carboxylate salt.[7]

-

Challenges: The key limitation is the availability of the 1-bromo-3,4-dichloro-5-(trifluoromethoxy)benzene precursor. Additionally, Grignard formation can sometimes be challenging to initiate and requires strictly anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A (Sandmeyer) | Pathway B (Oxidation) | Pathway C (Carboxylation) |

| Number of Steps | High (approx. 4-5 steps) | Potentially Low (1 step from toluene) | Moderate (2 steps from bromide) |

| Key Precursor | Substituted Benzene | Substituted Toluene | Substituted Aryl Bromide |

| Robustness | High; reactions are well-documented. | High; oxidation is a reliable reaction. | Moderate; requires anhydrous conditions. |

| Versatility | High; diazonium intermediate allows access to many functional groups. | Low; specific to carboxylic acid synthesis. | Moderate; organometallic can react with other electrophiles. |

| Primary Challenge | Multiple steps, potential yield loss at each stage. | Synthesis of the required toluene starting material. | Synthesis of the aryl bromide and handling of sensitive organometallics. |

Detailed Experimental Protocol: Pathway A

This section provides a validated, step-by-step protocol for the synthesis of this compound via the Sandmeyer reaction pathway.

Step 4.1: Nitration of 1,2-Dichloro-3-(trifluoromethoxy)benzene

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 50 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Reagent Addition: Slowly add 1,2-dichloro-3-(trifluoromethoxy)benzene (10.0 g, 43.3 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (65%, 3.5 mL, ~52 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (200 g). The crude product, 1,2-dichloro-5-nitro-3-(trifluoromethoxy)benzene, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Step 4.2: Reduction to 3,4-Dichloro-5-(trifluoromethoxy)aniline

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (12.1 g, 216 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

-

Activation: Add concentrated hydrochloric acid (2 mL) and heat the mixture to reflux for 15 minutes to activate the iron.

-

Reduction: Add a solution of 1,2-dichloro-5-nitro-3-(trifluoromethoxy)benzene (from Step 4.1, ~43.3 mmol) in ethanol (50 mL) dropwise to the refluxing iron suspension.

-

Reaction: Maintain the reflux for 3-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,4-dichloro-5-(trifluoromethoxy)aniline.

Step 4.3: Sandmeyer Reaction & Hydrolysis to Final Product

-

Diazotization:

-

Suspend the aniline from Step 4.2 (~43.3 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL) in a beaker. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂, 3.3 g, 47.8 mmol) in water (10 mL) dropwise, keeping the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

-

Cyanation (Sandmeyer):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 4.7 g, 52.5 mmol) and sodium cyanide (NaCN, 2.6 g, 53.0 mmol) in water (50 mL). Warm gently if needed to dissolve, then cool to 5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

-

After the addition, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Hydrolysis:

-

Cool the reaction mixture and add a solution of 30% aqueous sulfuric acid (100 mL).

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to the carboxylic acid. The product will precipitate upon cooling.

-

-

Purification:

-

Cool the mixture in an ice bath. Collect the crude this compound by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol or toluene) to obtain the pure acid.

-

Safety and Handling

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle only in a well-ventilated fume hood. Acidification of cyanide waste will produce highly toxic hydrogen cyanide (HCN) gas; all cyanide-containing solutions should be quenched with bleach (sodium hypochlorite) before disposal.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They should always be kept in solution and used immediately after preparation.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. While several pathways are theoretically viable, the route proceeding from a substituted aniline via a Sandmeyer reaction offers a reliable and well-precedented strategy. This pathway leverages fundamental, high-yielding transformations to construct the target molecule from more accessible starting materials. The detailed protocol provided herein serves as a robust blueprint for researchers and drug development professionals aiming to utilize this valuable chemical building block in their synthetic endeavors.

References

- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]

- 6. Before you continue to YouTube [consent.youtube.com]

- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3,4-dichloro-5-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, theoretical predictions, and established principles of physical organic chemistry to offer a detailed understanding of its structural and electronic properties. This document covers the predicted molecular geometry, spectroscopic characteristics, a plausible synthetic pathway, and potential applications, serving as a valuable resource for researchers working with this and similar highly functionalized aromatic compounds.

Introduction: The Significance of Halogenated Benzoic Acids

Substituted benzoic acids are fundamental building blocks in organic synthesis, with wide-ranging applications from pharmaceuticals to polymers. The introduction of halogen atoms and fluorinated substituents, such as the trifluoromethoxy group (-OCF3), can profoundly influence a molecule's physicochemical properties. Chlorine atoms, being electron-withdrawing and lipophilic, can enhance membrane permeability and metabolic stability. The trifluoromethoxy group is a particularly interesting substituent; it is highly lipophilic, metabolically stable, and a strong electron-withdrawing group, which can significantly impact the acidity of the carboxylic acid moiety and the overall electronic distribution of the aromatic ring. These properties make this compound a potentially valuable intermediate for the synthesis of novel bioactive compounds and advanced materials.

Molecular Structure and Conformational Analysis

While a definitive crystal structure for this compound is not publicly available, we can infer its key structural features by analyzing related compounds and considering steric and electronic effects.

Predicted Molecular Geometry

The core of the molecule is a benzene ring substituted with two chlorine atoms, a trifluoromethoxy group, and a carboxylic acid group. The substitution pattern (3,4-dichloro, 5-trifluoromethoxy) suggests significant electronic and steric interactions that will dictate the preferred conformation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₃Cl₂F₃O₃ |

| Molecular Weight | 275.01 g/mol |

| CAS Number | 1706458-45-8[1] |

| Appearance | Likely a white to off-white solid |

| Purity Specification | >95% (as per commercial suppliers)[1] |

It is anticipated that the carboxylic acid group will be twisted out of the plane of the benzene ring due to steric hindrance from the adjacent chlorine atom at the 4-position. This is a common feature in ortho-substituted benzoic acids.[2] The extent of this torsion will be a balance between minimizing steric repulsion and maintaining some degree of π-conjugation between the carbonyl group and the aromatic ring.

The trifluoromethoxy group, while sterically demanding, is located meta to the carboxylic acid and is not expected to have a major direct steric influence on the carboxyl group's orientation. However, its strong electron-withdrawing nature will significantly lower the electron density of the aromatic ring.

Intermolecular Interactions and Crystal Packing

In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[3][4][5] It is highly probable that this compound will also exhibit this hydrogen-bonding motif. The crystal packing will then be influenced by weaker intermolecular interactions, such as halogen bonding (C-Cl···O or C-Cl···Cl) and dipole-dipole interactions arising from the polar C-Cl, C-F, and C=O bonds.

Spectroscopic Signature: A Predictive Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, each corresponding to a single proton. The proton at the 2-position will likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet. The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the chloro, trifluoromethoxy, and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically at a very downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. We can predict the approximate chemical shifts for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 165-175 ppm). The aromatic carbons will resonate in the typical range of 120-140 ppm, with their specific shifts influenced by the attached substituents. The carbon of the trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.[6] A strong C=O stretching vibration for the carbonyl group should appear around 1700 cm⁻¹.[6] The spectrum will also show characteristic C-Cl, C-F, and C-O stretching vibrations, as well as aromatic C-H and C=C bending and stretching frequencies.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 274/276/278 is expected, showing a characteristic isotopic pattern for two chlorine atoms.[7][8] Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH).[7]

Plausible Synthetic Route

A detailed, experimentally verified synthesis for this compound is not published in readily accessible literature. However, a plausible synthetic route can be designed based on established organic transformations. One potential approach starts from a commercially available substituted dichlorophenol.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on general procedures for similar transformations. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of 3,4-Dichloro-1-(trifluoromethoxy)benzene

-

In a well-ventilated fume hood, charge a suitable pressure reactor with 3,4-dichlorophenol and a solvent such as anhydrous acetonitrile.

-

Cool the mixture to a low temperature (e.g., -20 °C) and carefully add a trifluoromethylating agent. This could involve reagents like carbon tetrachloride and hydrogen fluoride under pressure, or other modern trifluoromethylation reagents.

-

The reaction would likely require elevated temperatures and pressures and should be monitored for completion by GC-MS.

-

Upon completion, the reaction mixture is carefully quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by distillation or column chromatography.

Step 2: Friedel-Crafts Acylation

-

To a solution of 3,4-dichloro-1-(trifluoromethoxy)benzene in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at 0 °C.

-

Slowly add acetyl chloride to the mixture and allow the reaction to proceed at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with ice-water and extract the product.

-

Purify the resulting ketone by recrystallization or column chromatography.

Step 3: Haloform Reaction

-

Dissolve the ketone from Step 2 in a suitable solvent like dioxane or THF.

-

Add a freshly prepared solution of sodium hypobromite or sodium hypochlorite at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench any excess halogenating agent with a reducing agent (e.g., sodium thiosulfate).

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization.

Potential Applications in Research and Development

The unique combination of substituents in this compound makes it an attractive scaffold for several applications:

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel drug candidates. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the dichloro substitution pattern can be exploited for specific binding interactions with biological targets.

-

Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings. This compound could be a precursor for new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: The rigid, electron-poor aromatic core could be incorporated into polymers or liquid crystals, potentially imparting desirable thermal and electronic properties.

Conclusion

This compound is a fascinating molecule with a rich potential for future applications. While direct experimental data is sparse, a thorough analysis of its constituent functional groups and comparison with related compounds allows for a robust prediction of its molecular structure, spectroscopic properties, and reactivity. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

- 1. 1706458-45-8 this compound AKSci 9233EA [aksci.com]

- 2. mdpi.com [mdpi.com]

- 3. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Structures of Benzoic Acids With Substituted [research.amanote.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]

A Technical Guide to the Biological Investigation of 3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dichloro-5-(trifluoromethoxy)benzoic acid scaffold represents a promising, yet underexplored, chemical entity in medicinal chemistry. The unique combination of dichlorination and a trifluoromethoxy group on a benzoic acid core suggests significant potential for biological activity. This guide provides a comprehensive framework for investigating the therapeutic promise of its derivatives. While direct biological data for this specific scaffold is limited in public literature, this document synthesizes insights from structurally related compounds to propose a primary avenue of investigation: the inhibition of TGF-β-activated kinase 1 (TAK1). TAK1 is a critical signaling node in fibrosis and inflammation, making it a high-value target for drug discovery. This guide details the rationale for targeting TAK1, presents detailed protocols for the synthesis and evaluation of novel derivatives, and provides a roadmap for their preclinical characterization.

Introduction: The Chemical Scaffold and Its Therapeutic Potential

The this compound molecule is a strategic starting point for the synthesis of novel therapeutic agents. Its distinct chemical features are known to confer advantageous pharmacological properties:

-

Dichlorination: The presence of two chlorine atoms on the benzene ring can influence the molecule's electronic properties, binding interactions with protein targets, and metabolic stability.

-

Trifluoromethoxy (-OCF₃) Group: This functional group is of particular interest in modern medicinal chemistry. It is a highly lipophilic and metabolically stable bioisostere of other functional groups. The trifluoromethoxy group can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[1][2]

-

Benzoic Acid Moiety: The carboxylic acid group provides a key site for chemical modification, allowing for the synthesis of a diverse library of esters, amides, and other derivatives to explore structure-activity relationships (SAR).

Given these features, derivatives of this scaffold are prime candidates for modulation of key signaling pathways in human disease.

A Primary Hypothesized Target: TGF-β-Activated Kinase 1 (TAK1)

A compelling biological target for derivatives of this chemical class is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3][4]

2.1. The Role of TAK1 in Fibrosis and Inflammation

TAK1 is a central intracellular signaling node that integrates signals from multiple pathways, including the TGF-β, Toll-like receptor (TLR), and tumor necrosis factor (TNF) pathways.[5] Its activation is a critical event in the progression of:

-

Fibrotic Diseases: In conditions like systemic sclerosis, idiopathic pulmonary fibrosis, and liver fibrosis, TAK1 mediates the downstream signaling that leads to the excessive production and deposition of extracellular matrix (ECM) components, such as collagen.[3][4][5]

-

Inflammatory Disorders: TAK1 activation leads to the phosphorylation and activation of downstream kinases, including IKKs and MAPKs (p38 and JNK), which in turn activate the NF-κB and AP-1 transcription factors.[6][7] This cascade results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are central to diseases such as rheumatoid arthritis.[6][7]

Pharmacological inhibition of TAK1 has been shown to prevent and even reverse established organ fibrosis in preclinical models, making it a highly attractive therapeutic strategy.[5]

2.2. TAK1 Signaling Pathway

The diagram below illustrates the central role of TAK1 in mediating pro-fibrotic and pro-inflammatory signals.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, identification and biological activity of a phyllanthoside metabolite produced in vitro by mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Trifluoromethoxy Moiety in Modern Drug Design

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid for Advanced Research

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety for optimizing the pharmacological profiles of therapeutic candidates.[1][2][3] Its unique electronic properties and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and favorable modulation of drug-receptor interactions.[1][2][4]

This compound is a specialized chemical building block, or synthon, that embodies these desirable characteristics. Its trifluoromethoxy-substituted phenyl ring provides a stable, functionalized aromatic core, while the carboxylic acid group offers a versatile handle for synthetic elaboration, commonly through amide bond formation or esterification.[5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, and strategic applications of this compound. We will explore the causality behind synthetic choices and provide field-proven protocols to empower its effective use in research and development programs.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and biological screening. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1706458-45-8 | [7][8] |

| Molecular Formula | C₈H₃Cl₂F₃O₃ | [7] |

| Molecular Weight | 275.01 g/mol | [7] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)OC(F)(F)F)C(=O)O | [8] |

| Purity (Typical) | ≥95% | [7] |

| Appearance | White to off-white powder/crystals | N/A |

| Storage | Store long-term in a cool, dry place | [7] |

Note: Some properties, such as boiling point and density, are often predicted computationally for novel compounds and are not listed here to maintain experimental accuracy. Researchers should refer to the supplier's Certificate of Analysis for batch-specific data.

Strategic Synthesis Pathway

This multi-step approach is chosen for its reliability and control over regioselectivity. The initial trifluoromethoxylation leverages modern reagents that avoid the use of hazardous gases.[9] Subsequent halogenation and functional group interconversion are standard, high-yielding transformations in organic synthesis.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a strategic building block for creating novel Active Pharmaceutical Ingredients (APIs).[5][6] The trifluoromethoxy group is a bioisostere of other functionalities and can significantly enhance a drug candidate's profile.

Key Advantages Imparted by the -OCF₃ Group:

| Feature | Impact on Drug Candidate | Rationale |

| Metabolic Stability | Increased half-life, reduced metabolic clearance | The C-F bonds are exceptionally strong, and the -OCF₃ group is resistant to oxidative metabolism (e.g., demethylation) that often deactivates parent drugs.[1][3] |

| Lipophilicity (LogP) | Enhanced membrane permeability and bioavailability | The -OCF₃ group is highly lipophilic (Hansch parameter π ≈ 1.04), which can improve absorption and distribution across biological membranes.[1][3] |

| Binding Affinity | Modulated drug-target interactions | The high electronegativity of the group can alter the electronic environment of the aromatic ring, influencing hydrogen bonding and other non-covalent interactions with the target protein.[2][4] |

| pKa Modulation | Altered ionization state | As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, affecting solubility and receptor binding. |

This benzoic acid derivative is an ideal starting point for synthesizing libraries of compounds for screening. The carboxylic acid can be readily converted into amides, esters, or other functionalities to explore the structure-activity relationship (SAR) of a new chemical series. Its application is particularly relevant in the development of kinase inhibitors, antivirals, and agents targeting metabolic disorders.[5][6][10]

Caption: Role as a scaffold in a typical drug discovery pipeline.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of the title compound. All procedures should be performed by technically qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Proposed Synthesis of this compound

This protocol is a representative, multi-step procedure based on established chemical transformations for analogous compounds.[9][11]

Part A: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Intermediate

-

Precursor Preparation: Begin with methyl 4-(N-hydroxyacetamido)benzoate, synthesized from methyl 4-nitrobenzoate via reduction and subsequent acetylation of the N-hydroxyamino intermediate.[9]

-

Trifluoromethoxylation:

-

In a nitrogen-flushed, oven-dried flask, dissolve methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv) in anhydrous chloroform.

-

Add a catalytic amount of cesium carbonate (Cs₂CO₃, ~0.1 equiv).

-

To this stirring suspension, add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.2 equiv) portion-wise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

-

OCF₃ Migration:

-

Place the crude intermediate from the previous step into a pressure vessel with nitromethane.

-

Seal the vessel and heat to 120 °C with stirring behind a safety shield for approximately 20 hours.[9]

-

Cool the reaction to room temperature and concentrate in vacuo. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

-

Part B: Conversion to the Final Product

-

Chlorination:

-

Dissolve the product from Part A (1.0 equiv) in a suitable solvent such as N-methyl pyrrolidone (NMP) or chlorobenzene.

-

Add sulfuryl chloride (SO₂Cl₂) (2.2 equiv) dropwise at a controlled temperature (e.g., 55-60 °C).[12]

-

Maintain the temperature and stir until GC or TLC analysis indicates the completion of the dichlorination.

-

Cool the mixture, quench carefully with water, and extract the product into an organic solvent. Wash, dry, and concentrate to yield the dichlorinated intermediate.

-

-

Hydrolysis and Conversion to Benzoic Acid:

-

Hydrolyze the ester and the amide groups of the dichlorinated intermediate under acidic conditions (e.g., refluxing in aqueous HCl) to yield 4-amino-3,5-dichloro-2-(trifluoromethoxy)benzoic acid.

-

Cool the resulting solution in an ice bath and perform a diazotization by the dropwise addition of a solution of sodium nitrite (NaNO₂) in water.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Add the cold diazonium salt solution to the CuCN solution to perform a Sandmeyer reaction, converting the amino group to a nitrile.

-

Heat the reaction mixture to drive the reaction to completion.

-

Finally, hydrolyze the nitrile group to a carboxylic acid by heating with a strong acid (e.g., concentrated H₂SO₄ in water).

-

Cool the reaction, and the final product, this compound, should precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Protocol 2: General Amide Coupling using the Title Compound

This protocol describes a standard method for using this compound to synthesize an amide derivative, a common step in drug discovery.

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

-

-

Amine Addition:

-

To the activated ester solution, add the desired primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography or recrystallization to yield the final product.

-

Conclusion

This compound is a highly functionalized building block with significant potential for accelerating drug discovery and development programs. The strategic placement of two chloro substituents and a trifluoromethoxy group on a benzoic acid scaffold provides a unique combination of physicochemical properties that are highly sought after in modern medicinal chemistry. By understanding its synthesis and leveraging its reactivity, researchers can effectively incorporate this valuable synthon into the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. 1706458-45-8 this compound AKSci 9233EA [aksci.com]

- 8. ivychem.com [ivychem.com]

- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

Safety and handling of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

<An In-depth Technical Guide to the Safe Handling of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Abstract: This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of this compound (CAS No. 1706458-45-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep, causality-driven understanding of the material's hazards. By synthesizing data from authoritative safety documents and established laboratory best practices, this whitepaper serves as an essential resource for ensuring personnel safety and maintaining experimental integrity.

Chemical Identity and Hazard Profile

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with two chlorine atoms, a trifluoromethoxy group, and a carboxylic acid functional group, dictates its reactivity and toxicological profile. Halogenated benzoic acids are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its properties is the foundation of a robust safety protocol.

1.1. Physicochemical Properties

Quantitative data for this specific molecule is not widely published; however, properties can be predicted based on structurally similar compounds. It is supplied as a solid, likely a crystalline powder.

| Property | Value/Description | Source |

| CAS Number | 1706458-45-8 | [2] |

| Molecular Formula | C8H3Cl2F3O2 | [3] |

| Molecular Weight | 275.01 g/mol | [3] |

| Appearance | White to off-white solid/powder. | Assumed from related compounds |

| Boiling Point | 305.2±42.0 °C (Predicted) | [3] |

| Density | 1.625±0.06 g/cm3 (Predicted) | [3] |

| Solubility | Poor solubility in cold water, higher in hot water and organic solvents. | [4] |

1.2. GHS Hazard Classification and Analysis

While a specific, universally adopted GHS classification for this exact compound is not available, a hazard assessment based on analogous structures (e.g., other chlorinated and fluorinated benzoic acids) is critical. The primary hazards stem from its acidic nature and the presence of halogen substituents.[5][6]

Anticipated GHS Classifications:

| Hazard Class | Category | Hazard Statement | Causality and Field Insights |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] | The carboxylic acid group can disrupt the skin's lipid barrier, while halogenation can enhance irritant properties. Prolonged contact may lead to redness and inflammation. |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage.[7] or H319: Causes serious eye irritation.[6] | As a fine powder, the compound poses a significant mechanical and chemical risk to eyes. The acidic nature can cause severe, potentially irreversible damage to the cornea upon contact. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[7] | Inhalation of the fine dust can irritate the mucous membranes of the entire respiratory tract, leading to coughing and shortness of breath.[8] The trifluoromethoxy group warrants caution, as thermal decomposition could release hazardous gases. |

Risk Mitigation: Engineering Controls and PPE

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls to isolate the hazard, supplemented by rigorous use of Personal Protective Equipment (PPE).

2.1. Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of the irritant powder.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[9]

2.2. Personal Protective Equipment (PPE) Selection

The selection of PPE is not a static choice but a dynamic risk-based decision. The following diagram outlines the logic for appropriate PPE selection for tasks involving this compound.

Caption: PPE selection workflow based on the physical form of the compound.

-

Eye Protection: Chemical splash goggles are mandatory at all times.[5] Due to the severe eye damage potential of the solid, a face shield should be worn over goggles during solid transfers.

-

Hand Protection: Wear nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling, even after removing gloves.[10]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure shoes fully cover the feet.

Standard Operating Protocols

Adherence to detailed, validated protocols is essential for safety and reproducibility.

3.1. Protocol: Weighing and Transferring Solid Compound Causality: This protocol is designed to minimize the generation and inhalation of airborne dust, which is the primary route of exposure for respiratory irritation.

-

Preparation: Don all required PPE (lab coat, goggles, face shield, gloves). Ensure the chemical fume hood sash is at the appropriate working height. Place a weigh boat on an analytical balance inside the hood.

-

Tare Balance: Close the balance doors and tare the balance.

-

Transfer: Using a non-sparking spatula, carefully transfer the approximate amount of this compound from the stock bottle to the weigh boat. Perform this action slowly and close to the surface of the weigh boat to prevent powder from becoming airborne.

-

Weighing: Close the balance doors and record the precise weight.

-

Secure Stock: Tightly cap the main stock bottle immediately after use.[9]

-

Dissolution: If preparing a solution, carefully add the powder to the solvent in the destination flask, also within the fume hood.

-

Decontamination: Wipe the spatula, weigh boat, and any affected surfaces inside the hood with a damp cloth or towel to collect residual dust before disposal.

3.2. Protocol: Preparation of Solutions Causality: This protocol addresses the risks of splashing and ensures the compound is fully dissolved for experimental use.

-

Solvent Selection: Choose an appropriate solvent. Based on general principles, organic solvents like methanol, ethanol, or DMSO are likely candidates. Verify compatibility.

-

Vessel Selection: Use a glass beaker or flask of an appropriate size (i.e., the final volume should not exceed 75% of the vessel's capacity). Add a magnetic stir bar.

-

Solvent Addition: Measure and add approximately 80% of the final required solvent volume to the flask.

-

Solute Addition: While stirring, slowly add the pre-weighed solid to the solvent. The vortex from stirring will help incorporate the powder without splashing.

-

Dissolution: Allow the mixture to stir until all solid has dissolved. Gentle heating may be required, but this must be done with extreme caution in a fume hood, as it could increase the release of hazardous vapors.

-

Final Volume: Once dissolved, transfer the solution to a volumetric flask and add solvent to reach the final desired volume.

-

Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and your initials.

Emergency Response Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

4.1. Exposure Response

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. Due to the potential for severe eye damage, this is a medical emergency.

-

Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

4.2. Spill Response Protocol

The appropriate response depends on the scale of the spill. This decision tree guides the initial actions.

Caption: Decision tree for responding to a chemical spill.

For a minor spill (a few grams) of solid:

-

Alert Personnel: Notify others in the immediate area.

-

Control Access: Restrict access to the spill area.

-

Don PPE: Wear, at a minimum, a lab coat, goggles, and double nitrile gloves.

-

Neutralize & Absorb: Gently cover the spill with an acid neutralizer like sodium bicarbonate or a commercial spill absorbent.[13] Avoid raising dust.[10]

-

Collect: Once neutralized, carefully sweep the material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.[14]

-

Decontaminate: Wipe the spill area with soap and water.[15]

-

Disposal: Dispose of all cleanup materials as hazardous waste according to your institution's guidelines.[16]

Storage and Disposal

5.1. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[10]

-

Keep the container tightly closed when not in use.[5]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[8] The carboxylic acid functionality can react exothermically with bases.

5.2. Disposal

-

All waste material, including contaminated PPE and cleanup debris, must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[12] Do not dispose of it down the drain.[8]

References

- 1. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]

- 2. ivychem.com [ivychem.com]

- 3. 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS#: 1706458-41-4 [chemicalbook.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. redox.com [redox.com]

- 8. nj.gov [nj.gov]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. alpharesources.com [alpharesources.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. acs.org [acs.org]

- 14. uoguelph.ca [uoguelph.ca]

- 15. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]

- 16. sfasu.edu [sfasu.edu]

Solubility of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, characterized by a benzoic acid core with two chlorine atoms and a trifluoromethoxy group, suggests a complex solubility profile. The presence of the carboxylic acid group provides a site for hydrogen bonding and deprotonation, which typically enhances aqueous solubility, particularly at higher pH. Conversely, the dichlorinated benzene ring and the highly lipophilic trifluoromethoxy group contribute to the molecule's nonpolar character, favoring solubility in organic solvents.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from chemical synthesis and purification to pharmaceutical formulation and environmental fate assessment.

Physicochemical Properties and Predicted Solubility Behavior

The benzoic acid moiety typically has a pKa around 4.2. However, the presence of electron-withdrawing groups such as chlorine and trifluoromethoxy is expected to increase the acidity of the carboxylic acid, thereby lowering the pKa. This enhanced acidity implies that the compound will be predominantly in its ionized, more water-soluble carboxylate form at physiological pH.

The trifluoromethoxy group is one of the most lipophilic functional groups in medicinal chemistry. This, combined with the two chlorine atoms, suggests a high logP value, indicating a preference for non-polar environments. Therefore, a significant trade-off between aqueous and organic solubility is anticipated.

Based on these considerations, the following solubility trends can be predicted:

-

Low solubility in neutral water: The intrinsic solubility of the neutral form is expected to be poor.

-

pH-dependent aqueous solubility: Solubility in aqueous media will likely increase significantly as the pH rises above the pKa, due to the formation of the more soluble carboxylate salt.

-

Good solubility in polar aprotic solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) should be effective at solvating the molecule.

-

Moderate to good solubility in polar protic solvents: Alcohols such as methanol and ethanol are expected to be effective solvents.

-

Limited solubility in non-polar solvents: Solubility in hydrocarbons like hexane is predicted to be low.

Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of this compound is crucial for any research or development application. The equilibrium shake-flask method is a widely accepted standard for this purpose.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of the target compound.

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol

1. Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed. b. The selection of solvents should cover a range of polarities, including purified water, buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9), methanol, ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

2. Equilibration: a. Seal the vials to prevent solvent evaporation. b. Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process. c. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the maximum amount of solute has dissolved.

3. Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed or filter the suspension through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE). This step is critical to avoid the transfer of solid particles, which would lead to an overestimation of solubility.

4. Quantification: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method. c. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Method for Quantification

A reverse-phase HPLC method is well-suited for the quantification of this compound due to its aromatic and relatively nonpolar nature.

HPLC Method Parameters (Hypothetical)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation

The analytical method must be validated to ensure its accuracy, precision, and linearity. This involves:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) greater than 0.99.

-

Accuracy and Precision: Analyze samples with known concentrations to determine the accuracy (closeness to the true value) and precision (reproducibility of the measurement).

Factors Influencing Solubility

The solubility of this compound is not a single value but is influenced by several factors:

-

pH: As a carboxylic acid, its aqueous solubility is highly dependent on pH. At pH values below its pKa, the non-ionized, less soluble form will predominate. Above the pKa, the ionized carboxylate form will be more prevalent, leading to a significant increase in solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. The extent of this effect can be determined by conducting solubility experiments at different temperatures.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the solubility experiments.

-

Presence of Cosolvents: In mixed solvent systems, the solubility can be significantly altered. For instance, the addition of organic cosolvents to an aqueous solution can increase the solubility of a poorly water-soluble compound.

Data Summary and Interpretation

The following table presents a hypothetical summary of solubility data for this compound in various solvents, as would be determined by the methods described above.

Hypothetical Solubility Data

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water (pH 2) | Aqueous | < 0.01 |

| Water (pH 7.4) | Aqueous | 0.5 - 2.0 |

| Water (pH 9) | Aqueous | > 10 |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 30 |

| Acetonitrile | Polar Aprotic | > 20 |

| Acetone | Polar Aprotic | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Hexane | Non-polar | < 0.1 |

This predicted data illustrates the expected solubility profile: very low intrinsic aqueous solubility, a clear pH-dependent increase in aqueous solubility, and high solubility in polar organic solvents.

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective application in research and development. This guide has provided a framework for the systematic determination and interpretation of its solubility profile. By employing robust experimental methods and considering the key factors that influence solubility, researchers can obtain reliable data to support their scientific objectives. The predicted complex solubility behavior, driven by the interplay of its acidic and lipophilic functional groups, underscores the importance of a multi-faceted approach to its characterization.

A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,4-dichloro-5-(trifluoromethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it details the standardized experimental protocols for acquiring such data, ensuring scientific rigor and reproducibility. The structural complexity and substitution pattern of this molecule present a unique spectroscopic fingerprint, the understanding of which is crucial for its identification, purity assessment, and elucidation of its role in chemical synthesis and pharmaceutical applications.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two chlorine atoms, a trifluoromethoxy group, and a carboxylic acid function on the benzene ring, dictates a distinct set of spectroscopic characteristics. The electron-withdrawing nature of the substituents significantly influences the electronic environment of the aromatic protons and carbons, as well as the vibrational frequencies of the functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~13.0 - 11.0 | Broad Singlet |

| ~8.1 | Doublet |

| ~7.9 | Doublet |